methyl 1-acetylpiperazine-2-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C₈H₁₄N₂O₃·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-acetylpiperazine-2-carboxylate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-acetylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
These compounds share a common piperazine core but differ in their functional groups and specific applications. This compound is unique due to its specific chemical structure and the resulting properties that make it suitable for various research applications.
Properties
CAS No. |
2402828-92-4 |
---|---|
Molecular Formula |
C8H16Cl2N2O3 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.